molecular formula C18H21N3O4S B2763770 2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-97-6

2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2763770
CAS No.: 868978-97-6
M. Wt: 375.44
InChI Key: KPUJOEWGWSVIQX-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 7-methylimidazo[1,2-a]pyridine moiety through an ethyl linker. The compound also features two methoxy groups at the 2 and 5 positions of the benzene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the sulfonamide moiety enhances its potential as a versatile compound in scientific research .

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-7-9-21-12-14(20-18(21)10-13)6-8-19-26(22,23)17-11-15(24-2)4-5-16(17)25-3/h4-5,7,9-12,19H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUJOEWGWSVIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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